molecular formula C13H20N4O2 B2470279 (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 1421019-15-9

(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B2470279
CAS No.: 1421019-15-9
M. Wt: 264.329
InChI Key: ZNIIGOQQFQWRET-JTQLQIEISA-N
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Description

(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a pyrimidine moiety and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrimidin-2-yl-substituted pyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate
  • tert-butyl (1-(quinolin-2-yl)pyrrolidin-3-yl)carbamate
  • tert-butyl (1-(isoquinolin-1-yl)pyrrolidin-3-yl)carbamate

Uniqueness

(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIIGOQQFQWRET-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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